molecular formula C20H17Cl2NO4S B296387 N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide

N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide

Cat. No. B296387
M. Wt: 438.3 g/mol
InChI Key: VBKKYIZGXYSSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide, also known as BDP-9066, is a novel sulfonamide compound that has been synthesized for scientific research purposes. This chemical compound has gained attention due to its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cancer.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide has been shown to improve insulin sensitivity and glucose metabolism in diabetic mice.

Advantages and Limitations for Lab Experiments

N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide has several advantages for lab experiments. It is a highly specific inhibitor of COX-2 and PKC, making it a useful tool for studying the role of these enzymes and signaling pathways in various diseases. However, N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide. One potential direction is to study its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to study its effects on other signaling pathways and enzymes involved in various diseases. Additionally, further research is needed to establish the safety and efficacy of N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide in humans.

Synthesis Methods

The synthesis of N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide involves a multi-step process that includes the use of various reagents and reaction conditions. The first step involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-(benzyloxy)aniline in the presence of a base to yield N-[4-(benzyloxy)phenyl]-4-methoxybenzenesulfonamide. This intermediate is then treated with thionyl chloride and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to yield the final product, N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C20H17Cl2NO4S

Molecular Weight

438.3 g/mol

IUPAC Name

2,3-dichloro-4-methoxy-N-(4-phenylmethoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C20H17Cl2NO4S/c1-26-17-11-12-18(20(22)19(17)21)28(24,25)23-15-7-9-16(10-8-15)27-13-14-5-3-2-4-6-14/h2-12,23H,13H2,1H3

InChI Key

VBKKYIZGXYSSOS-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)Cl)Cl

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)Cl)Cl

Origin of Product

United States

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